![molecular formula C22H26N6O3 B2881703 8-(3,5-Dimethylpyrazolyl)-1-[(4-methoxyphenyl)methyl]-3-methyl-7-(methylethyl)-1,3,7-trihydropurine-2,6-dione CAS No. 1172062-32-6](/img/structure/B2881703.png)
8-(3,5-Dimethylpyrazolyl)-1-[(4-methoxyphenyl)methyl]-3-methyl-7-(methylethyl)-1,3,7-trihydropurine-2,6-dione
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Description
8-(3,5-Dimethylpyrazolyl)-1-[(4-methoxyphenyl)methyl]-3-methyl-7-(methylethyl)-1,3,7-trihydropurine-2,6-dione is a useful research compound. Its molecular formula is C22H26N6O3 and its molecular weight is 422.489. The purity is usually 95%.
BenchChem offers high-quality 8-(3,5-Dimethylpyrazolyl)-1-[(4-methoxyphenyl)methyl]-3-methyl-7-(methylethyl)-1,3,7-trihydropurine-2,6-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-(3,5-Dimethylpyrazolyl)-1-[(4-methoxyphenyl)methyl]-3-methyl-7-(methylethyl)-1,3,7-trihydropurine-2,6-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Evaluation
Research on the synthesis and biological evaluation of pyrano[2,3-f]chromene-4,8-dione derivatives has demonstrated potential anticancer activities. A series of derivatives was designed, synthesized, and their anticancer activities evaluated against various human cancer cell lines. These studies highlight the importance of structural modifications in enhancing biological activity and pave the way for developing more potent anticancer agents (Li Hongshuang et al., 2017).
Optoelectronic and Charge Transport Properties
Investigations into the optoelectronic and charge transport properties of compounds, such as Pechmann dyes, reveal their potential as efficient materials for organic light-emitting diodes (OLEDs). These studies underscore the role of molecular structure in dictating the optoelectronic characteristics and the importance of such compounds in the development of advanced electronic materials (Nuha Wazzan & A. Irfan, 2019).
Corrosion Inhibition
Pyranopyrazole derivatives have been studied for their corrosion inhibition performance on mild steel in acidic solutions. These compounds showed significant inhibition efficiency, highlighting the potential application of heterocyclic compounds in protecting metals from corrosion. Such research informs on the chemical versatility and applicability of related compounds in industrial applications (M. Yadav et al., 2016).
Synthesis and Cytotoxic Activity
The synthesis of carboxamide derivatives of benzo[b][1,6]naphthyridines demonstrated potent cytotoxic activities against several cancer cell lines. This indicates the therapeutic potential of heterocyclic compounds in cancer treatment, showcasing the importance of synthetic chemistry in drug discovery (L. Deady et al., 2003).
Indicator for Acid-Base Titration
A derivative of 10-hydroxydecahydroacridine-1,8-dione has been synthesized and studied for its use as an indicator in acid-base titration. This work exemplifies the application of organic compounds in analytical chemistry, providing tools for chemical analysis (A. Pyrko, 2021).
properties
IUPAC Name |
8-(3,5-dimethylpyrazol-1-yl)-1-[(4-methoxyphenyl)methyl]-3-methyl-7-propan-2-ylpurine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N6O3/c1-13(2)27-18-19(23-21(27)28-15(4)11-14(3)24-28)25(5)22(30)26(20(18)29)12-16-7-9-17(31-6)10-8-16/h7-11,13H,12H2,1-6H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUTWNJYWPRKFJX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NC3=C(N2C(C)C)C(=O)N(C(=O)N3C)CC4=CC=C(C=C4)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-isopropyl-1-(4-methoxybenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione |
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